2,3-Bis(tert-butylsulfanyl)-1-methyl-1H-pyrrole
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Overview
Description
2,3-Bis(tert-butylsulfanyl)-1-methyl-1H-pyrrole is an organic compound characterized by the presence of two tert-butylsulfanyl groups attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(tert-butylsulfanyl)-1-methyl-1H-pyrrole typically involves the reaction of 2,3-dichloro-1-methylpyrrole with tert-butylthiol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(tert-butylsulfanyl)-1-methyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
2,3-Bis(tert-butylsulfanyl)-1-methyl-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 2,3-Bis(tert-butylsulfanyl)-1-methyl-1H-pyrrole involves its interaction with molecular targets through its functional groups. The tert-butylsulfanyl groups can participate in redox reactions, while the pyrrole ring can engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis(tert-butylsulfanyl)pyrazine
- 2,3-Bis(tert-butylsulfanyl)butane
- 2,3-Bis(tert-butylsulfanyl)-5,6,7,8-tetrahydroindolizine
Uniqueness
2,3-Bis(tert-butylsulfanyl)-1-methyl-1H-pyrrole is unique due to the presence of both tert-butylsulfanyl groups and a methyl group on the pyrrole ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
62317-64-0 |
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Molecular Formula |
C13H23NS2 |
Molecular Weight |
257.5 g/mol |
IUPAC Name |
2,3-bis(tert-butylsulfanyl)-1-methylpyrrole |
InChI |
InChI=1S/C13H23NS2/c1-12(2,3)15-10-8-9-14(7)11(10)16-13(4,5)6/h8-9H,1-7H3 |
InChI Key |
LGFSWLMJPGHOJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=C(N(C=C1)C)SC(C)(C)C |
Origin of Product |
United States |
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